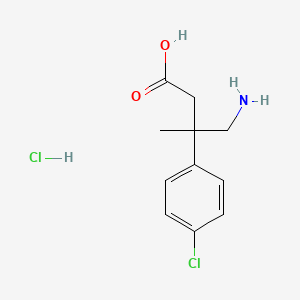

4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride” is a compound that is structurally related to the neurotransmitter γ-aminobutyric acid (GABA), and hence is a GABA analogue . It is also related to Phenibut, a central nervous system depressant with anxiolytic effects, used to treat anxiety, insomnia, and for a variety of other indications .

Aplicaciones Científicas De Investigación

Synthesis and Analysis

- Synthesis Techniques : Research by Vasil'eva et al. (2016) focuses on synthesizing β-substituted γ-aminobutyric acid derivatives, including 4-amino-3-(4-chlorophenyl)butanoic acid, through methods like acid hydrolysis of oxopyrrolidinecarboxylic acids. This approach is highlighted for its simplicity and satisfactory yields of targeted γ-aminobutyric acid hydrochlorides (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Enantiomer Resolution and Pharmacological Activity

- Enantiomer Pharmacology : A study by Witczuk et al. (1980) resolved racemic 3-(p-chlorophenyl)-4-aminobutanoic acid into enantiomers, finding significant differences in their pharmacological effectiveness. The R(+) enantiomer proved notably more effective than the S(-) one and the racemate (Witczuk, Khaunina, & Kupryszewski, 1980).

Derivative Synthesis and Reactivity

- Tetrazole-Containing Derivatives : Putis, Shuvalova, and Ostrovskii (2008) explored the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, utilizing the reactivity of amino and carboxy terminal groups. They reported high yields of these derivatives, indicating a broad scope of potential applications (Putis, Shuvalova, & Ostrovskii, 2008).

Chemoenzymatic Synthesis and Isomer Analysis

- Chemoenzymatic Synthesis : Research by Andruszkiewicz, Barrett, and Silverman (1990) details the high-yield chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids. This process involves enantioselective hydrolysis and subsequent conversion of ester groups to amines (Andruszkiewicz, Barrett, & Silverman, 1990).

Substrate Specificity in Biochemical Reactions

- Biochemical Substrate Specificity : Silverman et al. (1987) investigated the substrate and inhibitory properties of various isomers of 4-amino-3-(4-chlorophenyl)butanoic acid in biochemical processes. This study provides insights into the molecular interactions and specificities of these compounds in biological systems (Silverman, Invergo, Levy, & Andrew, 1987).

Mecanismo De Acción

Target of Action

It’s known that similar compounds interact with neural hyperexcitability that leads to a lowered stretch reflex threshold due to reduced suppression of the synapses between the ia afferent and the efferent alpha motor neurons in the spinal cord .

Mode of Action

The mode of action of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride It’s suggested that it may work by blocking potassium channels and promoting the conduction of action potentials along demyelinated axons .

Biochemical Pathways

The biochemical pathways affected by 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride It’s known that similar compounds can affect various pathways, including those involved in neural hyperexcitability .

Pharmacokinetics

The pharmacokinetics of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride These properties would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride It’s suggested that it may promote the conduction of action potentials along demyelinated axons .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .

Propiedades

IUPAC Name |

4-amino-3-(4-chlorophenyl)-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-11(7-13,6-10(14)15)8-2-4-9(12)5-3-8;/h2-5H,6-7,13H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHSEJLDYOKSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CN)C1=CC=C(C=C1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2634424.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)

![N-[(2,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B2634428.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2634431.png)

![Thiomorpholin-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholin-2-yl]methanone](/img/structure/B2634433.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2634435.png)

![tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2634437.png)